molecular formula C22H24N2O4 B2685701 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine CAS No. 866040-58-6

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B2685701
CAS No.: 866040-58-6
M. Wt: 380.444
InChI Key: UWAQCIPTXREEQA-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Biological Activity

The compound 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antidepressant effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C20H24N2O3
  • Molecular Weight: 340.42 g/mol

The compound features a piperazine core substituted with a benzodioxole moiety and a methoxyphenyl group, which are believed to contribute to its biological activity.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the benzodioxole group may enhance the affinity for serotonin receptors, potentially leading to antidepressant effects. Additionally, the piperazine ring is known to modulate receptor activity, further influencing neurochemical pathways.

Neuroprotective Effects

A significant area of research has focused on the neuroprotective properties of this compound. In vivo studies have demonstrated that it can prolong survival time in models of acute cerebral ischemia. For instance, a study involving Kunming mice subjected to bilateral common carotid artery occlusion showed that treatment with this compound significantly improved survival rates compared to control groups (p < 0.05) .

Treatment GroupSurvival Time (minutes)Statistical Significance
Control (NS)2.04 ± 0.61-
Compound Dose 114.83 ± 0.42p < 0.05
Compound Dose 214.56 ± 0.38p < 0.05
Nimodipine3.52 ± 1.04p < 0.05

This indicates a robust neuroprotective effect, likely mediated through antioxidant mechanisms or modulation of excitotoxicity.

Antidepressant Activity

The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Preliminary studies have indicated that it may exert anxiolytic effects through serotonin receptor modulation. Further pharmacological evaluations are necessary to elucidate its full antidepressant profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotection in Ischemia : As mentioned earlier, studies demonstrated significant neuroprotection in ischemic models, suggesting potential for stroke therapy .
  • Behavioral Studies : Behavioral assays in rodent models have shown promise in reducing anxiety-like behaviors, indicating potential utility in treating anxiety disorders .
  • Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate metabolic stability, which are critical for therapeutic efficacy .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-25-19-6-4-18(5-7-19)24-13-11-23(12-14-24)10-2-3-15-26-20-8-9-21-22(16-20)28-17-27-21/h4-9,16H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAQCIPTXREEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.